molecular formula C11H9NO2 B3434412 N-[furan-2-yl(phenyl)methylidene]hydroxylamine CAS No. 91137-23-4

N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Cat. No. B3434412
CAS RN: 91137-23-4
M. Wt: 187.19 g/mol
InChI Key: QVTOATOPMUKDLA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[Furan-2-yl(phenyl)methylidene]hydroxylamine, also known as FPMH, is an organic compound belonging to the class of amines. It is a colorless liquid that is miscible with water, alcohols, and other organic solvents. FPMH is a versatile compound that is used in a variety of organic chemical syntheses, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FPMH is also used in the synthesis of polymers, dyes, and other materials.

Mechanism Of Action

N-[furan-2-yl(phenyl)methylidene]hydroxylamine is an organic compound that is used in a variety of organic chemical syntheses. The mechanism of action of N-[furan-2-yl(phenyl)methylidene]hydroxylamine is not well understood, but it is believed to involve the formation of an intermediate product that is then further transformed into the desired product. N-[furan-2-yl(phenyl)methylidene]hydroxylamine is believed to act as a catalyst in the reaction, allowing for the formation of the desired product in a shorter amount of time.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[furan-2-yl(phenyl)methylidene]hydroxylamine are not well understood. However, it is believed that N-[furan-2-yl(phenyl)methylidene]hydroxylamine may have some effect on the metabolism of certain compounds. N-[furan-2-yl(phenyl)methylidene]hydroxylamine has also been suggested to have an effect on the activity of certain enzymes, but this has not been confirmed.

Advantages And Limitations For Lab Experiments

N-[furan-2-yl(phenyl)methylidene]hydroxylamine is a versatile compound that is used in a variety of organic chemical syntheses. The advantages of using N-[furan-2-yl(phenyl)methylidene]hydroxylamine in laboratory experiments include its low cost, ease of use, and its ability to catalyze a wide range of reactions. However, there are some limitations to using N-[furan-2-yl(phenyl)methylidene]hydroxylamine in laboratory experiments. N-[furan-2-yl(phenyl)methylidene]hydroxylamine is a volatile compound and can be hazardous if not handled properly. In addition, N-[furan-2-yl(phenyl)methylidene]hydroxylamine can react with some compounds and can cause unwanted side reactions.

Future Directions

As N-[furan-2-yl(phenyl)methylidene]hydroxylamine is a versatile compound that is used in a variety of organic chemical syntheses, there are many potential future directions for research. One potential future direction is the development of new methods for the synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine. Additionally, further research could be conducted on the biochemical and physiological effects of N-[furan-2-yl(phenyl)methylidene]hydroxylamine, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other materials. Finally, further research could be conducted on the mechanism of action of N-[furan-2-yl(phenyl)methylidene]hydroxylamine, as well as its potential uses in the synthesis of proteins and other macromolecules.

Scientific Research Applications

N-[furan-2-yl(phenyl)methylidene]hydroxylamine has a variety of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other materials. N-[furan-2-yl(phenyl)methylidene]hydroxylamine is also used in the synthesis of polymers, dyes, and other materials. N-[furan-2-yl(phenyl)methylidene]hydroxylamine has also been used in the synthesis of peptides, peptide analogs, and other molecules. In addition, N-[furan-2-yl(phenyl)methylidene]hydroxylamine is used in the synthesis of proteins and other macromolecules.

properties

IUPAC Name

(NE)-N-[furan-2-yl(phenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-12-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,13H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTOATOPMUKDLA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[furan-2-yl(phenyl)methylidene]hydroxylamine

CAS RN

91137-23-4
Record name 2-BENZOYLFURAN OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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